4-(isopropoxycarbonyl)benzyl 3-methyl-4-nitrobenzoate
Overview
Description
Compounds like “4-(isopropoxycarbonyl)benzyl 3-methyl-4-nitrobenzoate” belong to the class of organic compounds known as nitrobenzoates. These are compounds containing a nitrobenzoic acid moiety .
Synthesis Analysis
The synthesis of similar compounds often involves multistep processes. For instance, the synthesis of nitrobenzene derivatives typically involves a nitration step, followed by other reactions such as conversion from the nitro group to an amine, or a bromination .Molecular Structure Analysis
The molecular structure of a compound like this would likely involve a benzene ring substituted with various functional groups, including a nitro group (-NO2), a carbonyl group (C=O), and an isopropoxy group (OC(CH3)2) .Chemical Reactions Analysis
Reactions at the benzylic position (the carbon atom adjacent to the aromatic ring) are very important for synthesis problems . Nitration is the substitution of an NO2 group for one of the hydrogen atoms on a benzene ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, nitro compounds are known for their high dipole moments, which fall between 3.5 D and 4.0 D, depending on the nature of the substituent .Safety and Hazards
Properties
IUPAC Name |
(4-propan-2-yloxycarbonylphenyl)methyl 3-methyl-4-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c1-12(2)26-19(22)15-6-4-14(5-7-15)11-25-18(21)16-8-9-17(20(23)24)13(3)10-16/h4-10,12H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUDJAJHTGOYMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OCC2=CC=C(C=C2)C(=O)OC(C)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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